molecular formula C23H21NO5 B2753466 (Z)-1'-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-15-9

(Z)-1'-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2753466
CAS No.: 877811-15-9
M. Wt: 391.423
InChI Key: WOYWKSCNAADMOE-VURMDHGXSA-N
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Description

(Z)-1’-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)spiro[chroman-2,4’-piperidin]-4-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1’-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multiple steps, starting from commercially available precursors. The key steps often include:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Spirocyclization: The formation of the spiro[chroman-2,4’-piperidin] core involves a cyclization reaction, often catalyzed by acids or bases under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.

    Reduction: Reduction reactions can target the carbonyl group in the spiro[chroman-2,4’-piperidin] structure.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-1’-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)spiro[chroman-2,4’-piperidin]-4-one is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

Biologically, this compound may exhibit interesting interactions with biological macromolecules, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest, particularly in the treatment of diseases where its unique structure could interact with specific biological targets.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (Z)-1’-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its application, but generally, the compound may act by binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

    Tezacaftor: A compound with a similar spiro structure, used in the treatment of cystic fibrosis.

    Benzofuran derivatives: Compounds with similar aromatic structures, known for their biological activities.

Uniqueness

What sets (Z)-1’-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)spiro[chroman-2,4’-piperidin]-4-one apart is its combination of functional groups and the resulting unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1'-[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO5/c25-18-14-23(29-19-4-2-1-3-17(18)19)9-11-24(12-10-23)22(26)8-6-16-5-7-20-21(13-16)28-15-27-20/h1-8,13H,9-12,14-15H2/b8-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYWKSCNAADMOE-VURMDHGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C=CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)/C=C\C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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